1,3-Dibromoacetone-2-13C

Description

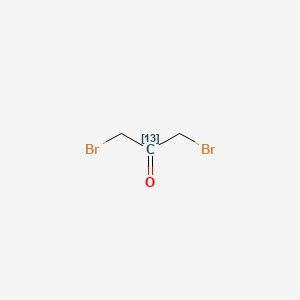

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-dibromo(213C)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Br2O/c4-1-3(6)2-5/h1-2H2/i3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQQKDSXCDXHLLF-LBPDFUHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([13C](=O)CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30661906 | |

| Record name | 1,3-Dibromo(2-~13~C)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190006-20-2 | |

| Record name | 1,3-Dibromo(2-~13~C)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 1,3 Dibromoacetone 2 13c and Analogues

Established Synthetic Routes to Unlabeled 1,3-Dibromoacetone (B16897)

The synthesis of unlabeled 1,3-dibromoacetone is well-established and can be achieved through several methods. These routes provide the fundamental chemical transformations that can be adapted for the synthesis of the labeled analogue.

The direct bromination of acetone (B3395972) is a common method for producing a mixture of brominated acetones. chembk.comgoogle.comgoogle.com The reaction of acetone with bromine, typically in the presence of an acid catalyst like acetic acid, leads to the formation of monobromoacetone, 1,1-dibromoacetone (B6598254), 1,3-dibromoacetone, and tribromoacetone. google.comgoogle.com

A key challenge in this method is controlling the selectivity to favor the formation of 1,3-dibromoacetone. google.comgoogle.com An equilibration reaction, catalyzed by hydrogen bromide, can interconvert the various brominated products. google.comgoogle.com By carefully controlling the reaction conditions and allowing the mixture to equilibrate, the concentration of 1,3-dibromoacetone can be maximized to as much as 70% of the mixture. google.comgoogle.com Subsequent purification, often by crystallization, is necessary to isolate the desired product from the other brominated species. google.com

| Reagents | Conditions | Product Distribution | Yield of 1,3-Dibromoacetone |

| Acetone, Bromine, Acetic Acid, Water | 70°C, slow addition of bromine | Mixture of mono-, di-, and tribromoacetones | Variable, requires fractional distillation |

| Acetone, Bromine | Equilibration with HBr | Mixture containing up to 70% 1,3-dibromoacetone | High after reactive crystallization |

This table summarizes findings from direct bromination of acetone. Data compiled from multiple sources. chembk.comgoogle.comgoogle.comprepchem.com

A more selective route to 1,3-dibromoacetone involves a halogen exchange reaction, starting from the more readily available 1,3-dichloroacetone (B141476). scielo.brpku.edu.cnnsf.gov This method, often referred to as a Finkelstein reaction, typically utilizes a source of bromide ions, such as lithium bromide or sodium bromide, in a suitable solvent like acetone or a mixture of dichloromethane (B109758) and acetone. pku.edu.cnnsf.gov

The equilibrium of the halogen exchange can be driven towards the formation of 1,3-dibromoacetone by using a large excess of the bromide salt and by the choice of solvent, which can influence the solubility of the resulting chloride salt, effectively removing it from the reaction mixture. pku.edu.cn Recent developments have focused on green synthesis approaches, achieving high yields and purity with environmentally benign reagents. pku.edu.cn

| Starting Material | Bromide Source | Solvent | Conditions | Yield of 1,3-Dibromoacetone |

| 1,3-Dichloroacetone | Lithium Bromide | Dichloromethane/Acetone (10:1) | Reflux at 40°C for 1.5 hours | 97% |

| 1,3-Dichloroacetone | Lithium Bromide | Not specified | Equilibration | 90% |

This table presents data on the synthesis of 1,3-dibromoacetone via halogen exchange. pku.edu.cnnsf.gov

Glycerol (B35011), a readily available and renewable feedstock, can be converted into 1,3-dibromoacetone through a multi-step process. scielo.brrsc.orgscielo.br This synthetic strategy often involves the initial conversion of glycerol to a dihalogenated propanol (B110389) intermediate, such as 1,3-dibromopropan-2-ol (1,3-dibromohydrin). rsc.org

The synthesis of 1,3-dibromohydrin can be achieved by reacting glycerol with reagents like bromotrimethylsilane (B50905) (TMSBr). rsc.org Subsequent oxidation of the 1,3-dibromohydrin yields 1,3-dibromoacetone. scielo.brrsc.org Various oxidizing agents can be employed for this step, including pyridinium (B92312) chlorochromate (PCC) or a combination of orthoperiodic acid and a resin-supported PCC. scielo.br This route offers an alternative pathway that avoids the selectivity issues associated with the direct bromination of acetone. scielo.brrsc.org

| Intermediate | Oxidizing Agent | Conditions | Yield of 1,3-Dibromoacetone |

| 1,3-Dibromopropanol | PV-PCC, Orthoperiodic Acid | Acetonitrile (B52724), room temperature, 3 hours | 80% |

This table shows the oxidation step in the synthesis of 1,3-dibromoacetone from a glycerol-derived intermediate. scielo.br

Methodological Advancements in Green Synthesis Relevant to Halogenated Acetones

The synthesis of halogenated acetones, including 1,3-dibromoacetone, has traditionally involved reagents and conditions that are now considered environmentally burdensome. acs.org Modern chemistry seeks to replace hazardous substances like elemental bromine and chlorinated solvents with safer, more sustainable alternatives. rsc.orgfu-berlin.de The principles of green chemistry—such as waste prevention, atom economy, and the use of less hazardous chemical syntheses—are driving innovation in this area. acs.orgmdpi.com

Several methodological advancements are particularly relevant to the synthesis of 1,3-Dibromoacetone-2-¹³C. These approaches focus on improving the environmental profile of the halogenation step.

Oxidative Bromination Systems: A significant green advancement is the use of oxidative bromination systems that avoid the direct use of hazardous elemental bromine. rsc.org One prominent method employs a combination of hydrogen peroxide (H₂O₂) and hydrobromic acid (HBr). rsc.orgresearchgate.net This system generates bromine in situ, and the primary byproduct is water, making it an environmentally benign process. rsc.orgiau.ir Research has demonstrated that this reaction can be performed "on water" without the need for organic solvents, further enhancing its green credentials. rsc.orgresearchgate.net The reaction shows high selectivity for monobromination versus dibromination, which can be controlled by adjusting reactant concentrations. rsc.org

Another approach utilizes dimethyl sulfoxide (B87167) (DMSO) as a mild oxidant with HBr. rsc.org This method is noted for its high bromide-atom economy and the use of inexpensive, readily available reagents. rsc.org

Solvent-Free and Catalyst-Enhanced Reactions: Conducting reactions without a solvent or in an aqueous medium is a cornerstone of green synthesis. imist.mabeilstein-journals.org The bromination of ketones with an H₂O₂-HBr system has been successfully achieved under solvent-free conditions, which simplifies product isolation and eliminates organic waste. iau.ir The use of a catalyst like lithium chloride (LiCl) in this system has been shown to increase reaction yields and reduce reaction times. iau.ir

Halogen Exchange (Halex) Reactions: A novel green strategy for producing 1,3-dibromoacetone involves a halogen exchange reaction. pku.edu.cn This method starts with a less hazardous precursor, 1,3-dichloroacetone, and exchanges the chlorine atoms for bromine using a bromide salt like lithium bromide. pku.edu.cn By using a specific solvent mixture, the reaction equilibrium can be shifted to favor the formation of the desired dibrominated product with high yield and purity. pku.edu.cn This method is advantageous as all reagents used are considered safe and environmentally benign. pku.edu.cn

Interactive Table 1: Comparison of Green Bromination Methods for Ketones

| Method | Reagents | Conditions | Key Advantages | Yield (%) | Reference |

| "On Water" Bromination | Ketone, H₂O₂-HBr | Room temperature, no organic solvent | Inexpensive reagents, no organic waste, high selectivity | 69-97 | rsc.orgresearchgate.net |

| Solvent-Free Catalysis | Ketone, H₂O₂-HBr, LiCl | 70°C, solvent-free | Mild, organic waste-free, reduced reaction time | ~87 | iau.ir |

| Oxidative Bromination | Ketone, DMSO, HBr | Mild conditions | High bromide-atom-economy, low-cost reagents | Not specified | rsc.org |

| Halogen Exchange | 1,3-dichloroacetone, LiBr | 40°C, Dichloromethane/acetone solvent | Uses safer starting materials, environmentally benign | ~97 | pku.edu.cn |

Analytical Verification of Isotopic Purity and Regioselectivity

Following the synthesis of an isotopically labeled compound such as 1,3-Dibromoacetone-2-¹³C, it is critical to verify both the isotopic enrichment (purity) and the precise location of the label (regioselectivity). This validation is typically accomplished using a combination of high-resolution analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govalmacgroup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful, non-destructive tool for determining molecular structure and isotopic enrichment. nih.govacs.org

Isotopic Purity Determination: Quantitative ¹³C NMR spectroscopy is used to determine the abundance of the ¹³C isotope at a specific position. nih.govresearchgate.net By acquiring the spectrum under optimized conditions that ensure the signal intensity is directly proportional to the number of nuclei, the percentage of ¹³C enrichment can be calculated. The presence of the ¹³C isotope at the C-2 position will give rise to a distinct signal in the ¹³C NMR spectrum. Comparing the integral of this signal to that of a known internal standard or to the signals of the natural abundance ¹³C in the molecule allows for precise quantification. nih.gov

Regioselectivity Confirmation: Both ¹H and ¹³C NMR provide definitive evidence for the location of the isotopic label. In the ¹H NMR spectrum of 1,3-Dibromoacetone-2-¹³C, the protons on the adjacent C-1 and C-3 carbons (the -CH₂Br groups) will exhibit coupling to the ¹³C nucleus at C-2. This results in the splitting of the proton signal into a doublet (²J-coupling), which would be absent in the unlabeled compound. The magnitude of this two-bond carbon-proton coupling constant (²JCH) is characteristic and confirms the C-2 position of the label. In the ¹³C NMR spectrum, the signal for the C-2 carbon will be significantly enhanced due to enrichment, while the C-1 and C-3 signals will remain at natural abundance intensity, unambiguously confirming the regioselectivity.

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which is essential for confirming isotopic incorporation. almacgroup.comresearchgate.net

Isotopic Purity Determination: High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap MS, can resolve the small mass difference between the ¹²C and ¹³C isotopes. almacgroup.com The mass spectrum of 1,3-Dibromoacetone-2-¹³C will show a molecular ion peak (M⁺) that is one mass unit higher than the unlabeled compound. The relative intensities of the M⁺ peak (containing ¹³C) and the M-1 peak (containing any residual unlabeled ¹²C compound) directly correlate to the isotopic purity. almacgroup.comnih.gov

Regioselectivity Confirmation: While less direct than NMR for regioselectivity, tandem mass spectrometry (MS/MS) can provide supporting evidence. By inducing fragmentation of the molecular ion, a characteristic fragmentation pattern is produced. For 1,3-Dibromoacetone-2-¹³C, fragmentation would likely involve the loss of bromine atoms or bromomethyl radicals. The masses of the resulting fragment ions would retain the ¹³C label if the C-2 carbon is part of the fragment, helping to deduce the original position of the label. researchgate.netresearchgate.net For example, the loss of a bromomethyl radical (•CH₂Br) would result in a fragment ion whose mass confirms the presence of the ¹³C-labeled carbonyl group.

Interactive Table 2: Key Analytical Data for Verification of 1,3-Dibromoacetone-2-¹³C

| Analytical Technique | Parameter | Expected Observation for 1,3-Dibromoacetone-2-¹³C | Purpose |

| ¹H NMR | Coupling | Signal for -CH₂Br protons appears as a doublet due to coupling with ¹³C at C-2. | Confirms regioselectivity |

| ¹³C NMR | Chemical Shift & Intensity | Highly intense signal at the chemical shift for the C=O carbon (~194 ppm). | Confirms regioselectivity and allows quantification of isotopic purity |

| High-Resolution MS | Molecular Ion (M⁺) | Peak at m/z corresponding to C₃H₄Br₂O with one ¹³C atom. | Confirms isotopic incorporation and allows purity assessment |

| Tandem MS (MS/MS) | Fragment Ions | Fragmentation pattern consistent with the ¹³C label at the C-2 position. | Supports regioselectivity assignment |

Iii. Advanced Spectroscopic and Computational Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopic Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for elucidating the structure and dynamics of molecules in solution. The presence of the ¹³C-labeled carbonyl in 1,3-Dibromoacetone-2-¹³C is particularly advantageous for several advanced NMR applications.

Carbon-13 NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in Each non-equivalent carbon atom in a molecule produces a distinct signal, with its chemical shift offering insights into its electronic environment. bhu.ac.inic.ac.uk The chemical shifts in ¹³C NMR are spread over a wide range, typically 0-220 ppm, which minimizes signal overlap and simplifies spectral interpretation. bhu.ac.inlibretexts.org

For 1,3-Dibromoacetone-2-¹³C, the most notable feature in its ¹³C NMR spectrum would be the signal from the enriched C2 carbon. The chemical shift of a carbonyl carbon in a ketone typically appears far downfield, in the range of 205-220 ppm. libretexts.org The presence of electronegative bromine atoms on the adjacent carbons (C1 and C3) would further influence the chemical shifts of these carbons, which typically fall in the range for aliphatic carbons (10-40 ppm) but are shifted downfield due to the halogen's effect. bhu.ac.inlibretexts.org

The specific labeling at the C2 position allows for precise tracking of this carbon in chemical reactions or intermolecular interactions. Furthermore, ¹³C NMR can be used to study the dynamic processes and conformational isomerism of haloacetones. researchgate.net By analyzing changes in chemical shifts and coupling constants under different conditions (e.g., temperature, solvent), researchers can gain insights into the rotational dynamics around the C-C bonds.

Table 1: Predicted ¹³C NMR Chemical Shifts for 1,3-Dibromoacetone-2-¹³C

| Carbon Atom | Typical Chemical Shift Range (ppm) | Expected Environment |

| C1 (-CH₂Br) | 30 - 50 | Aliphatic carbon attached to bromine |

| C2 (>¹³C=O) | 200 - 220 | Isotopically labeled ketone carbonyl |

| C3 (-CH₂Br) | 30 - 50 | Aliphatic carbon attached to bromine |

Note: These are approximate values and can be influenced by solvent and other experimental conditions.

Transverse Relaxation-Optimized Spectroscopy (TROSY) is a crucial NMR technique for studying large biomolecules, such as proteins and nucleic acids, with high resolution and sensitivity. researchgate.net Methyl-TROSY, in particular, focuses on the signals from methyl groups, which are excellent probes of protein structure and dynamics, especially in the hydrophobic core. researchgate.netisotope.com

This technique typically requires the protein to be highly deuterated, with specific protonated ¹³CH₃ groups introduced at the methyl positions of amino acids like isoleucine, leucine, and valine (ILV). isotope.comnih.govutoronto.ca The ¹³C-labeling is essential for these experiments. researchgate.net

While 1,3-Dibromoacetone-2-¹³C is not directly used in the final biomolecule, it can serve as a valuable precursor in the synthesis of ¹³C-labeled amino acids. The labeled carbonyl group can be incorporated into the backbone or side chain of amino acid precursors through multi-step organic synthesis. These labeled precursors are then used in cell-based or cell-free protein expression systems to produce the selectively labeled proteins required for Methyl-TROSY studies. isotope.com This approach has significantly extended the molecular weight range of proteins that can be studied by solution NMR. isotope.comtandfonline.com

Stereo-Arrayed Isotope Labeling (SAIL) is another advanced technique that enhances the quality of NMR spectra for large proteins. nih.govcortecnet.com SAIL involves the stereospecific and regiospecific labeling of proteins with stable isotopes like ²H and ¹³C. nih.govckisotopes.com This labeling pattern simplifies spectra and sharpens lines by reducing dipolar broadening and spin diffusion, allowing for the determination of high-quality solution structures of proteins that were previously too large to study. nih.govcortecnet.com

The production of SAIL amino acids relies on sophisticated chemical synthesis to achieve the desired isotopic arrangement. cortecnet.com 1,3-Dibromoacetone-2-¹³C can be a key starting material in the synthesis of these complex labeled building blocks. The ¹³C-labeled carbonyl provides a specific point for introducing the isotope into the carbon framework of amino acid precursors. These precursors are then used to generate the SAIL-labeled proteins for detailed structural and dynamic analysis by NMR. ckisotopes.comchemie-brunschwig.ch

Infrared (IR) Spectroscopy for Conformational Studies

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups and investigating the conformational isomers (rotamers) of molecules. nih.govrsc.org The absorption of infrared radiation corresponds to specific vibrational modes within a molecule.

For 1,3-dibromoacetone (B16897), several rotational isomers are possible due to rotation around the two C-C single bonds. Theoretical and IR spectroscopic studies have identified the most stable conformers in the vapor phase and in various solvents. researchgate.net The primary conformers include the cis/cis, cis/gauche, and gauche/gauche' forms. researchgate.net

In the vapor phase, the gauche/gauche' conformer is the most stable form of 1,3-dibromoacetone. researchgate.net However, in solution, the relative populations of the conformers change depending on the polarity of the solvent. researchgate.net For instance, in a nonpolar solvent like carbon tetrachloride (CCl₄), the populations are approximately 36% cis/gauche and 64% gauche/gauche'. In a polar solvent like acetonitrile (B52724) (CH₃CN), the equilibrium shifts to include the cis/cis conformer, with populations of about 29% cis/cis, 57% cis/gauche, and 14% gauche/gauche'. researchgate.net

The labeling of the carbonyl carbon with ¹³C in 1,3-Dibromoacetone-2-¹³C will cause a predictable shift in the C=O stretching frequency to a lower wavenumber due to the heavier mass of the ¹³C isotope. This isotopic shift can be used to definitively assign the carbonyl stretching vibration in complex spectra and to study its interaction with its environment with greater precision.

Table 2: Predominant Rotamer Populations of 1,3-Dibromoacetone in Different Environments

| Environment | Rotamer 1 (cis/cis) | Rotamer 2 (cis/gauche) | Rotamer 5 (gauche/gauche') |

| Vapor Phase | - | Present | Most Stable |

| CCl₄ Solution | - | ~36% | ~64% |

| CH₃CN Solution | ~29% | ~57% | ~14% |

| Data sourced from a combined IR spectroscopy and computational study. researchgate.net |

Mass Spectrometry for Isotopic Tracing and Quantitative Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weights and the quantification of compounds. nih.gov The use of isotopically labeled compounds like 1,3-Dibromoacetone-2-¹³C is particularly valuable in MS-based applications.

The incorporation of a ¹³C atom increases the mass of the molecule by one atomic mass unit compared to its unlabeled counterpart. This mass difference allows the labeled molecule to be easily distinguished and tracked in complex biological or environmental samples. nih.govfrontiersin.org

In isotopic tracing studies, 1,3-Dibromoacetone-2-¹³C can be introduced into a biological system to follow its metabolic fate. By analyzing the mass spectra of metabolites over time, researchers can trace the path of the ¹³C label as it is incorporated into various downstream molecules, providing powerful insights into metabolic pathway activities. frontiersin.orgspringernature.com

For quantitative analysis, the labeled compound can be used as an internal standard. Because it has nearly identical chemical and physical properties to the unlabeled analyte, it can be added to a sample at a known concentration to correct for variations in sample preparation and instrument response. This approach, known as isotope dilution mass spectrometry, allows for highly accurate and precise quantification of the unlabeled 1,3-dibromoacetone or its derivatives in complex mixtures. csic.es The analysis of halogenated hydrocarbons is a common application of such quantitative mass spectrometric methods. nih.govrsc.org Furthermore, product literature for isotopically labeled analogs of 1,3-dibromoacetone lists mass spectrometry calibration as a key application. sigmaaldrich.com

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations and molecular modeling serve as powerful tools for elucidating the structural, energetic, and spectroscopic properties of molecules like 1,3-Dibromoacetone-2-13C. These computational methods provide insights that are often complementary to experimental data, allowing for a deeper understanding of molecular behavior at the atomic level.

The presence of two rotatable C-C bonds in 1,3-dibromoacetone gives rise to a complex conformational landscape. Computational studies, particularly those employing ab initio and Density Functional Theory (DFT) methods, have been instrumental in identifying the stable conformers and their relative energies.

Research utilizing DFT calculations at the B3LYP/6-311++G(2df,2p) level has systematically explored the potential energy surface of 1,3-dibromoacetone. researchgate.netacs.org These studies identified several key rotamers based on the dihedral angles of the C-Br bonds relative to the carbonyl group. The primary conformers are designated by the orientation of the two bromine atoms as cis, gauche, or trans with respect to the C=O bond. The main rotamers include cis/cis, cis/gauche, cis/trans, gauche/gauche, and gauche/gauche' (where the two gauche angles have opposite signs). researchgate.net

For 1,3-dibromoacetone (DBA) in the gas phase, theoretical calculations have shown that the most stable conformers are the cis/cis (conformer 1), cis/gauche (conformer 2), and gauche/gauche' (conformer 5). researchgate.net Among these, the gauche/gauche' (5) conformer was identified as the most stable form in the vapor phase. researchgate.net The relative stability of these conformers is governed by a delicate balance of steric hindrance and electrostatic interactions, such as the repulsion between the lone pairs of the oxygen and bromine atoms and the dipole moments of the C-Br and C=O bonds. researchgate.net The isotopic substitution at the C2 position with ¹³C in 1,3-Dibromoacetone-2-¹³C does not significantly alter these conformational equilibria, as they are primarily determined by the electronic structure of the molecule.

Table 1: Calculated Stable Conformers of 1,3-Dibromoacetone in the Vapor Phase This table summarizes the stable conformers identified by DFT calculations and their relative stability.

| Conformer Designation | Dihedral Angles (Br-C-C=O) | Relative Stability in Vapor Phase |

|---|---|---|

| 1 (cis/cis) | ~0°, ~0° | Stable |

| 2 (cis/gauche) | ~0°, ~120° | Stable |

| 5 (gauche/gauche') | ~120°, ~-120° | Most Stable |

Data sourced from theoretical calculations reported in scientific literature. researchgate.netacs.org

Quantum chemical calculations are widely used to predict various spectroscopic parameters, which aids in the interpretation of experimental spectra. For this compound, this is particularly valuable for assigning vibrational modes and predicting NMR chemical shifts.

Theoretical calculations have been successfully used to compute the vibrational frequencies of 1,3-dihaloacetones. researchgate.netacs.org For instance, the C=O stretching frequency, a prominent feature in the infrared (IR) spectrum, has been calculated and compared with experimental values obtained in different solvents. researchgate.netacs.org The accuracy of these predictions relies on the level of theory and basis set used, with methods like B3LYP often providing a good match with experimental findings. nih.gov The isotopic labeling at the carbonyl carbon in this compound would cause a predictable shift in the vibrational frequencies involving this atom, particularly the C=O stretch, which can be precisely calculated.

Furthermore, theoretical methods are essential for predicting Nuclear Magnetic Resonance (NMR) parameters. The ¹³C chemical shift of the carbonyl carbon is a key experimental observable for this isotopologue. Predicting this chemical shift requires accurate calculation of the magnetic shielding tensor, which is highly sensitive to the molecular geometry and electronic environment. Since the molecule exists as a mixture of conformers in solution, the predicted chemical shift would be a population-weighted average of the values calculated for each individual stable conformer. researchgate.net

The conformational equilibrium of 1,3-dibromoacetone is significantly influenced by its environment, particularly the polarity of the solvent. Computational models are crucial for understanding and quantifying these solvation effects. researchgate.netacs.org

Continuum solvation models, such as the Polarizable Continuum Model (PCM), are often employed to simulate the effect of a solvent on the solute molecule. researchgate.net These models treat the solvent as a continuous medium with a specific dielectric constant, which interacts with the solute's charge distribution. Studies on 1,3-dibromoacetone have shown that as the solvent polarity increases, the population of the more polar conformers is enhanced at the expense of the less polar ones. researchgate.net

For example, in the gas phase and in non-polar solvents like carbon tetrachloride (CCl₄), the gauche/gauche' conformer is dominant. researchgate.net However, in a polar aprotic solvent like acetonitrile (CH₃CN), the equilibrium shifts, and the populations of the more polar cis/cis and cis/gauche conformers increase significantly. researchgate.net This shift is driven by the more favorable electrostatic interaction (solvation) of the conformers with larger dipole moments in the high-dielectric medium. These theoretical predictions have been shown to quantitatively explain the changes observed in experimental IR spectra in different solvents. researchgate.net

Table 2: Calculated Conformer Population of 1,3-Dibromoacetone in Various Media This interactive table shows the calculated percentage population of the stable conformers in the vapor phase and in solvents of varying polarity, as determined by a combination of experimental data and solvation calculations.

| Medium | Conformer 1 (cis/cis) | Conformer 2 (cis/gauche) | Conformer 5 (gauche/gauche') |

|---|---|---|---|

| Vapor Phase | Present | Present | Most Abundant |

| Carbon Tetrachloride (CCl₄) | - | ~36% | ~64% |

| Acetonitrile (CH₃CN) | ~29% | ~57% | ~14% |

Data derived from solvation calculations consistent with experimental observations. researchgate.netacs.org

Iv. Mechanistic Investigations of 1,3 Dibromoacetone Reactivity Profiles

Reaction Pathways Involving the Dibromoketone Moiety

The dibromoketone structure of 1,3-dibromoacetone (B16897) dictates its participation in a variety of reaction types, primarily centered on its electrophilic carbons.

The carbon atoms bonded to bromine in 1,3-dibromoacetone are highly susceptible to nucleophilic attack due to the electron-withdrawing nature and good leaving group ability of the bromine atoms. vulcanchem.com These reactions typically proceed via a second-order nucleophilic substitution (S_N2) mechanism. nih.gov In this concerted process, a nucleophile attacks the carbon atom, leading to the simultaneous displacement of the bromide ion. gacariyalur.ac.in

This reactivity is widely exploited in organic synthesis for the construction of heterocyclic systems by reacting 1,3-dibromoacetone with various nucleophiles, such as 2-aminoazines and 2-aminoazoles. researchgate.net The use of 1,3-dibromoacetone-2-¹³C in these syntheses allows for unambiguous confirmation of the resulting product structures using ¹³C NMR, as the labeled carbonyl carbon provides a distinct signal that can be monitored throughout the reaction sequence. Other synthetic applications include reactions with organocopper reagents for the α-alkylation of ketones. acs.org

The carbonyl group in 1,3-dibromoacetone exhibits characteristic electrophilicity, influenced by the adjacent electron-withdrawing bromomethyl groups. This enhanced reactivity allows it to participate in reactions such as additions and condensations. For instance, its reaction with iron carbonyls has been explored to synthesize complex organic structures. acs.orgacs.org

In mechanistic studies, the ¹³C label at the carbonyl carbon is invaluable. It provides a direct spectroscopic handle to investigate reactions involving this group. For example, in condensation reactions, the fate of the carbonyl carbon can be traced into the new molecular framework. Furthermore, the reactivity of the carbonyl can be temporarily masked using protecting groups, such as by forming a ketal (e.g., 1,3-dibromo-2,2-dimethoxypropane), to allow for selective reactions at the brominated carbons. vulcanchem.com The ¹³C label would be retained in the protected form, enabling the monitoring of both protection and subsequent deprotection steps.

Halogenation and Dehalogenation Mechanisms

The hydrogens on the α-carbons of 1,3-dibromoacetone are acidic, facilitating both further halogenation and dehalogenation through enol or enolate intermediates.

The formation of an enol or enolate is a critical, often rate-determining, step in the halogenation and dehalogenation of ketones. cdnsciencepub.com This process, known as enolization, can be catalyzed by both acids and bases. libretexts.org

Acid-Catalyzed Enolization : In the presence of an acid, the carbonyl oxygen is first protonated. This increases the electron-attracting power of the carbonyl group, facilitating the removal of a proton from an α-carbon by a weak base (like water) to form the enol. libretexts.org The acid-catalyzed mechanism tends to favor the formation of monohalogenated products because the first halogen substituent has an electron-withdrawing inductive effect that hinders subsequent enolization. mdpi.comresearchgate.net

Base-Catalyzed Enolization : With a base, an α-proton is directly removed to form an enolate anion. libretexts.orgscribd.com The negative charge of the enolate is delocalized between the α-carbon and the oxygen atom. libretexts.org Subsequent reaction with a proton source can regenerate the ketone or form the enol. libretexts.org Studies on bromoacetones show that the transition state for enolization in the presence of weak bases like acetate (B1210297) is highly enolate-like. mcmaster.cacdnsciencepub.com

For 1,3-dibromoacetone-2-¹³C, the keto-enol tautomerism can be directly observed via ¹³C NMR. The chemical shift of the sp²-hybridized carbonyl carbon in the keto form is distinct from the sp²-hybridized, hydroxyl-bearing carbon in the enol form, allowing for the quantification of each tautomer at equilibrium.

Kinetic studies of the bromination of acetone (B3395972) and its derivatives reveal the influence of existing bromine substituents on subsequent reaction rates. The presence of a bromine atom enhances the rate of enolization at the bromine-bearing carbon due to its polar effect. cdnsciencepub.com However, the effects are not strictly additive; two bromine atoms are less than twice as effective as one in increasing the rate. cdnsciencepub.com

An equilibrium reaction catalyzed by hydrogen bromide can interconvert the various products of acetone dibromination, including 1,1-dibromoacetone (B6598254) and 1,3-dibromoacetone. google.com This equilibrium limits the maximum yield of 1,3-dibromoacetone in direct bromination reactions. google.com The use of 1,3-dibromoacetone-2-¹³C in kinetic experiments allows for precise monitoring of the reactant's disappearance and the formation of any subsequent halogenated products using ¹³C NMR, providing clear data for rate constant determination.

Table 1: Research Findings on Enolization and Bromination Kinetics of Acetone and Bromoacetones

| Compound | Catalyst/Conditions | Observation | Reference |

|---|---|---|---|

| Acetone | Acetate-catalyzed bromination | Rate of bromine consumption is independent of bromine concentration, supporting an enolization mechanism. | cdnsciencepub.com |

| Bromoacetone (B165879) | Acetate-catalyzed enolization | Rate is ~75 times faster than acetone, indicating a strong activating effect of the bromine substituent. | cdnsciencepub.com |

| 1,1-Dibromoacetone | Acetate-catalyzed enolization | Rate enhancement by the second bromine is less than the first, showing non-additive effects. | cdnsciencepub.com |

| 2-Butanone | Acetate-catalyzed bromination | Evidence supports an enolization mechanism, contrary to some reports of non-enolic pathways. | cdnsciencepub.com |

Reaction Mechanisms with Biological Thiols and Amines

1,3-Dibromoacetone is a valuable tool in chemical biology, where it functions as a homobifunctional cross-linking agent to connect nucleophilic residues in macromolecules. biorxiv.org The primary targets in proteins are the thiol group of cysteine and the ε-amino group of lysine (B10760008). nih.govacs.org

The reaction proceeds through two sequential S_N2 substitutions. A deprotonated thiol (thiolate) or a neutral amine from a protein side chain attacks one of the brominated carbons of 1,3-dibromoacetone, displacing the first bromide ion and forming a stable thioether or a secondary amine linkage. The second bromomethyl group then reacts with another nearby nucleophile, creating a stable, three-carbon "acetone-like" bridge. nih.gov

The use of 1,3-dibromoacetone-2-¹³C is particularly advantageous in these studies. The ¹³C-labeled carbonyl carbon in the cross-linker acts as a unique spectroscopic tag. This allows for detailed structural analysis of the cross-linked protein or peptide complex by ¹³C NMR and provides a clear mass shift for identification in mass spectrometry experiments. This methodology has been successfully applied to the one-pot synthesis of ubiquitinated histones, where 1,3-dibromoacetone covalently links a cysteine mutant of ubiquitin to a cysteine residue on a histone protein. researchgate.netnih.gov The reaction conditions, particularly pH, can be tuned to favor reaction with specific residues; cysteine thiols are generally more reactive than lysine amines at neutral pH. nih.govacs.org

Table 2: Examples of 1,3-Dibromoacetone as a Cross-linking Agent with Biological Molecules

| Biological System | Nucleophiles Involved | Purpose/Finding | Reference |

|---|---|---|---|

| Polyketide Synthase (PKS) | Cysteine (KS domain) and Phosphopantetheine thiol (ACP domain) | Covalently cross-linking proximal thiols to trap a specific conformational state for structural analysis. | biorxiv.org |

| Histones and Ubiquitin | Cysteine (on histone) and Cysteine (mutant Ub) | One-pot synthesis of ubiquitinated histones for epigenetic studies. The reaction is pH-dependent. | researchgate.netnih.gov |

| α-Synuclein and Ubiquitin | Cysteine (on α-synuclein) and Cysteine (mutant Ub) | Generation of a site-specifically ubiquitinated protein to study its function. | semanticscholar.org |

Table of Mentioned Compounds

| Compound Name |

|---|

| 1,1,1-tribromoacetone |

| 1,1-dibromoacetone |

| 1,1-dichloroacetone |

| 1,3-dibromo-2,2-dimethoxypropane |

| 1,3-dibromo-3-methyl-2-butanone |

| 1,3-dibromoacetone |

| 1,3-dibromoacetone-2-¹³C |

| 1,3-dichloroacetone (B141476) |

| 1-bromo-2-butanone |

| 2-aminoazoles |

| 2-aminoazines |

| 2-butanone |

| Acetone |

| Acrylonitrile |

| Bromoacetone |

| Chloroacetone |

| Cysteine |

| Epichlorohydrin |

| Hydrogen bromide |

| Lysine |

| Methyl isopropyl ketone |

| Phosphopantetheine |

| Tribromoacetone |

SN2 Reactions for Thioether Formation and Cross-linking

1,3-Dibromoacetone, and its isotopically labeled counterpart 1,3-Dibromoacetone-2-¹³C, is a bifunctional electrophile recognized for its high reactivity toward nucleophiles. The presence of two α-halomethyl groups flanking a carbonyl group makes the compound particularly susceptible to bimolecular nucleophilic substitution (SN2) reactions. This reactivity is extensively utilized in biochemical and synthetic applications to form stable thioether linkages, primarily through reaction with the thiol side chains of cysteine residues. The mechanism involves a sequential, two-step SN2 process where a thiolate anion attacks one of the brominated carbons, displacing a bromide ion. This is followed by a second nucleophilic attack on the remaining bromomethyl group, resulting in the formation of a stable, three-carbon acetone-like bridge between two nucleophiles.

Recent studies have highlighted that the use of 1,3-dibromoacetone (DBA) as a cross-linking agent can lead to significantly improved yields of modified proteins compared to analogous reagents like 1,3-dichloroacetone (DCA), owing to its greater electrophilicity. researchgate.net The ¹³C label in 1,3-Dibromoacetone-2-¹³C does not alter this reactivity but serves as a crucial tool for mechanistic analysis, enabling researchers to track the linker within complex biomolecular systems using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Detailed Research Findings

The utility of 1,3-dibromoacetone as a cross-linking agent is well-documented in the study of protein structure and function. Its ability to bridge nucleophilic residues provides direct evidence of their spatial proximity within a protein's tertiary structure.

A classic investigation into the active site of the enzyme papain employed 1,3-dibromoacetone to probe the relationship between key amino acid residues. rsc.orgportlandpress.com Researchers demonstrated that papain was rapidly and completely inhibited by one molar equivalent of the reagent. rsc.org The reaction mechanism involves an initial SN2 reaction where the highly reactive thiol group of the active site residue, Cysteine-25 (Cys-25), attacks the cross-linker. This is followed by a rapid intramolecular SN2 reaction with the imidazole (B134444) group of Histidine-106 (His-106). rsc.orgportlandpress.com Gel filtration analysis confirmed that the cross-linking was intramolecular, as the molecular weight of the inhibited enzyme was indistinguishable from the native enzyme. rsc.orgportlandpress.com Subsequent amino acid analysis using [¹⁴C]-1,3-dibromoacetone confirmed the loss of one cysteine and one histidine residue, establishing that the thiol group of Cys-25 and the N-1 of the imidazole ring of His-106 are within 5 Å of each other. portlandpress.com

More recent applications involve the synthesis of complex protein conjugates, such as ubiquitinated histones, which are vital for studying epigenetic regulation. researchgate.netnih.govacs.org A one-pot method has been developed using 1,3-dibromoacetone to link a ubiquitin (Ub) mutant to a histone protein. researchgate.netnih.gov The mechanistic control of this process relies heavily on pH adjustment to ensure chemoselectivity. The first SN2 reaction, the installation of the DBA linker onto the cysteine of the Ub mutant, is efficiently performed in an acidic borate (B1201080) buffer. researchgate.netnih.govacs.org The acidic conditions protonate potentially competing nucleophilic sites on the protein, such as lysine amines, thereby preventing side reactions. acs.org Following this activation step, the pH is adjusted to physiological levels to facilitate the second SN2 coupling between the Ub-DBA intermediate and the target cysteine residue on the histone. researchgate.netnih.gov This pH-dependent strategy is also critical when using the related reagent 1,3-dichloroacetone, where a pH range of 7.0 to 9.0 was found to be workable, with a pH of 7.0 providing the highest product purity by minimizing side reactions. acs.org

Further studies have utilized 1,3-dibromoacetone to investigate the architecture of large multi-enzyme complexes like polyketide synthases (PKS). biorxiv.org In one study, DBA was used to covalently cross-link the catalytic cysteine of the ketosynthase (KS) domain with the phosphopantetheine (Ppant) thiol of the acyl carrier protein (ACP), based on structural data indicating the two thiols were only ~4 Å apart. biorxiv.org This cross-linking provided critical insights into the transient interactions that govern polyketide biosynthesis. biorxiv.org

The tables below summarize key research findings and reaction parameters.

| Protein System | Cross-linked Residues/Groups | Purpose of Study | Key Finding | Reference |

|---|---|---|---|---|

| Papain | Cysteine-25 (thiol) and Histidine-106 (imidazole) | To probe the proximity of active site residues. | Provided direct evidence that Cys-25 and His-106 are within 5 Å, supporting the proposed catalytic mechanism. | rsc.orgportlandpress.com |

| Ubiquitin-Histone Conjugate | Cysteine on Ubiquitin mutant and Cysteine on histone | To develop a one-pot synthesis of ubiquitinated histones for epigenetic research. | Established a pH-controlled, two-step SN2 reaction for efficient and selective intermolecular cross-linking. | researchgate.netnih.govacs.org |

| Polyketide Synthase (PKS) Module | Cysteine on Ketosynthase (KS) domain and Ppant thiol on Acyl Carrier Protein (ACP) | To structurally characterize transient inter-domain interactions. | Successfully trapped and allowed for the characterization of a key pre-elongation state of the PKS module. | biorxiv.org |

| Parameter | Condition | Effect on SN2 Reaction | Rationale / Observation | Reference |

|---|---|---|---|---|

| pH | Acidic (e.g., Borate buffer pH < 6.5) | Favors selective reaction of the first SN2 step with thiols. | Protonation of other nucleophilic groups (e.g., lysine amines) prevents them from competing with the intended thiol nucleophile. | researchgate.netacs.org |

| Neutral to Slightly Basic (pH 7.0-9.0) | Facilitates the second SN2 reaction and deprotonation of thiols. | Thiolates (RS⁻) are the active nucleophiles. pH 7.0 offers a good balance between reaction rate and minimizing side products. | researchgate.netacs.org | |

| Reagent | 1,3-Dibromoacetone (DBA) vs. 1,3-Dichloroacetone (DCA) | DBA is more electrophilic and generally provides higher reaction yields. | Bromide is a better leaving group than chloride, making the α-carbons of DBA more susceptible to nucleophilic attack. | researchgate.net |

V. Advanced Applications in Organic and Supramolecular Chemistry

As a Versatile Synthon for Complex Molecular Architectures

1,3-Dibromoacetone-2-¹³C serves as a valuable building block, or synthon, in the construction of complex organic molecules. Its bifunctional nature, possessing two reactive bromomethyl groups flanking a central carbonyl, allows for a variety of chemical transformations.

Synthesis of Heterocyclic Compounds via Alkylation and Cyclization

1,3-dihaloacetones, including the dibromo variant, are well-established reagents for the synthesis of heterocyclic compounds. They readily react with various nucleophiles, leading to the formation of diverse ring systems. For instance, the reaction of 1,3-dibromoacetone (B16897) with 2-aminoazines and 2-aminoazoles initially forms intermediate quaternary salts. These intermediates can then undergo cyclization to produce the corresponding imidazoazines and imidazoazoles that feature a bromomethyl group. researchgate.net Similarly, condensation with thioamide derivatives is a key step in synthesizing 4-bromomethyl-substituted thiazoles. growingscience.comresearchgate.net These resulting thiazoles can then act as effective alkylating agents for other nucleophiles. growingscience.comresearchgate.net

The general synthetic utility is highlighted by the Hantzsch reaction, where α-haloketones react with thioamides. The use of 1,3-dibromoacetone in this reaction provides a convenient route to bromomethyl-substituted thiazolium salts, which are precursors to a variety of functionalized thiazoles. growingscience.comresearchgate.net The ¹³C label in 1,3-Dibromoacetone-2-¹³C would be incorporated into the C2 position of the resulting heterocyclic ring, providing a spectroscopic marker to study reaction mechanisms and the fate of the carbon skeleton.

Formation of Polyfunctionalized Organic Molecules

The reactivity of 1,3-dibromoacetone allows for its use in the synthesis of molecules with multiple functional groups. Its ability to act as a 1,2-bioelectrophilic component is demonstrated in its reaction with thioamides to create 4-bromomethyl-substituted thiazoles. growingscience.com These products themselves are polyfunctional, containing a reactive bromomethyl group that can undergo further substitution reactions. growingscience.com This strategy has been employed to create a library of 4-thiomethyl-functionalized 1,3-thiazoles by reacting the bromomethyl thiazole (B1198619) intermediates with various thiophenols and heterylthiols. growingscience.comresearchgate.net The presence of the ¹³C-labeled carbonyl in the original synthon would result in a labeled C2 position in the thiazole ring, which can be useful for characterization and mechanistic elucidation of subsequent transformations.

Bioconjugation and Cross-linking Strategies

The ability of 1,3-dihaloacetones to react with nucleophilic residues on biomolecules, particularly the thiol groups of cysteine residues, makes them valuable tools for bioconjugation and the development of cross-linking strategies. google.comnih.gov

Chemical Ligation for Protein and Peptide Modification

1,3-dibromoacetone is utilized in chemical ligation techniques to modify proteins and peptides. google.comnih.gov A common strategy involves the reaction of 1,3-dibromoacetone with two cysteine residues within a peptide or protein. google.comnih.gov This creates a stable thioether linkage, effectively "stapling" or cross-linking portions of the polypeptide chain. google.com This approach has been used to stabilize the structure of small cyclic peptides and to link two separate polypeptide chains. google.com

A one-pot synthesis method for creating ubiquitinated histone analogues employs 1,3-dibromoacetone as a cross-linking reagent. nih.govresearchgate.net In this process, the DBA linker is first attached to a cysteine residue of a recombinant ubiquitin mutant under acidic conditions. This is followed by coupling the ubiquitin-DBA conjugate to histones at a physiological pH. nih.gov The use of 1,3-Dibromoacetone-2-¹³C in these applications would introduce a stable isotope label at the ketone carbon of the cross-link, enabling detailed structural and dynamic studies of the modified proteins by techniques such as NMR spectroscopy.

Design of Macrocyclic Peptides and Covalent Inhibitors

The ability of 1,3-dihaloacetones to cross-link cysteine residues is a key strategy in the design of macrocyclic peptides. researchgate.net By introducing two cysteine residues into a linear peptide sequence, treatment with 1,3-dibromoacetone can induce cyclization, forming a more conformationally constrained and stable macrocycle. google.comresearchgate.net This peptide stapling can enhance the biological activity and proteolytic resistance of the peptides. researchgate.netrsc.org

Furthermore, derivatives of 1,3-dibromoacetone have been developed to create covalent inhibitors. For example, 1,3-dibromoacetone-vinyl sulfone (DBA-VS) has been used in mRNA display platforms to select for potent covalent macrocyclic inhibitors. nih.govuchicago.edublogspot.comacs.org This linker facilitates both the cyclization of the peptide and the installation of a cysteine-targeting covalent warhead in a single step. nih.gov This approach has led to the discovery of highly potent and specific inhibitors for enzymes like TEV protease. nih.govuchicago.edublogspot.comacs.org The ¹³C label in 1,3-Dibromoacetone-2-¹³C would be positioned within the core of the macrocyclic structure or the linker of the covalent inhibitor, serving as a valuable probe for studying binding interactions and conformational changes upon target engagement.

Development of Bifunctional Linkers for Supramolecular Assemblies

Bifunctional linkers are essential components in the construction of supramolecular assemblies, which are complex, ordered structures formed through non-covalent interactions. units.itresearchgate.net These linkers possess at least two distinct functional groups that can participate in specific recognition events. units.it

The fundamental structure of 1,3-dibromoacetone, with its two reactive alkyl halide groups and a central carbonyl, provides a scaffold for creating such bifunctional linkers. While direct applications of 1,3-Dibromoacetone-2-¹³C in this specific context are not extensively documented, its analogous compound, 1,3-dichloroacetone (B141476) (DCA), has been used to create dimeric bicyclic peptides. nih.govacs.org In this strategy, the DCA acts as a linker to connect two cyclic peptide monomers, each containing a free cysteine residue. nih.govacs.org The resulting acetone-like bridge is stable, and the central carbonyl group offers a handle for further chemical modifications, such as oxime ligation, to create even larger, higher-order structures. nih.govacs.org This demonstrates the potential for dihaloacetones to serve as precursors for bifunctional linkers in the programmed assembly of complex molecular and macromolecular architectures. The incorporation of a ¹³C label would facilitate the characterization of these supramolecular systems and the study of their assembly processes.

Vi. Research Applications in Chemical Biology and Biochemistry Leveraging Isotopic Labeling

Elucidation of Metabolic Pathways and Fluxomics

Isotopically labeled compounds are fundamental to the study of metabolic networks, a field known as metabolomics. The use of ¹³C-labeled substrates, in particular, is a cornerstone of metabolic flux analysis (MFA), a technique that quantifies the rates (fluxes) of metabolic pathways. nih.govresearchgate.netplos.org

By introducing a ¹³C-labeled molecule into a biological system, scientists can track the path of the labeled carbon atoms as they are incorporated into various metabolites. nih.gov This technique is instrumental in confirming known metabolic pathways and discovering new ones. nih.gov For instance, cells can be cultured in a medium containing a ¹³C-labeled substrate as the sole carbon source. nih.gov As the cells metabolize the substrate, the ¹³C is distributed throughout the metabolic network. By analyzing the labeling patterns of downstream metabolites, such as proteinogenic amino acids, researchers can deduce the active metabolic routes. nih.govresearchgate.net

While direct studies specifically using 1,3-dibromoacetone-2-¹³C for comprehensive metabolic pathway mapping are not extensively documented in the reviewed literature, the principles of ¹³C-assisted metabolism analysis are broadly applicable. nih.gov For example, if 1,3-dibromoacetone-2-¹³C were used as a tracer, the labeled central carbon could potentially be tracked through pathways involving acetone (B3395972) or related three-carbon units, providing insights into their metabolic fate. The selection of singly labeled substrates is often more informative for uncovering novel pathways compared to uniformly labeled ones. nih.gov

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate method for quantifying metabolites. nih.govsemanticscholar.org This technique involves adding a known amount of a stable isotope-labeled version of the metabolite of interest (the internal standard) to a sample. nih.govnih.gov The ratio of the unlabeled (endogenous) to the labeled (spiked) metabolite is then measured by mass spectrometry. Because the labeled internal standard behaves almost identically to its unlabeled counterpart during sample preparation and analysis, it effectively corrects for sample loss and variations in instrument response, leading to highly precise and robust quantification. nih.govnih.gov

The use of uniformly ¹³C-labeled cell extracts as internal standards has been shown to significantly improve the precision of metabolome analysis. nih.gov This approach allows for the quantification of a wide range of metabolites within a single analysis. nih.gov While the specific use of 1,3-dibromoacetone-2-¹³C as an internal standard would be for the quantification of 1,3-dibromoacetone (B16897) itself, the broader principle of using ¹³C-labeled compounds is a cornerstone of quantitative metabolomics. semanticscholar.orgbiorxiv.orguni-regensburg.de This method enhances the reliability of quantitative data by correcting for matrix effects and analytical variability. nih.govuni-regensburg.de

| Parameter | Description | Relevance of ¹³C Labeling |

| Metabolic Flux | The rate of turnover of molecules through a metabolic pathway. | Tracing the incorporation of ¹³C from a labeled precursor into various metabolites allows for the calculation of pathway fluxes. nih.govplos.org |

| Metabolite Pool Size | The intracellular concentration of a specific metabolite. | Isotope dilution mass spectrometry using a ¹³C-labeled internal standard provides accurate and precise quantification. nih.govbiorxiv.org |

| Pathway Discovery | Identification of novel biochemical routes. | Following the transition of ¹³C atoms from a specifically labeled substrate can reveal new enzymatic reactions and pathways. nih.gov |

Proteomic and Protein Structural Studies

The reactivity of 1,3-dibromoacetone as a bifunctional electrophile makes it a useful tool in proteomics and for studying protein structure. The incorporation of a ¹³C label provides an additional layer of analytical capability, particularly for mass spectrometry and NMR-based methods.

Protein turnover, the balance between protein synthesis and degradation, is a fundamental cellular process. Isotopic labeling is a key technique for measuring the rates of these processes. nih.gov In a typical experiment, cells or organisms are "pulse-labeled" with a stable isotope-labeled amino acid or precursor. The rate of incorporation of the label into proteins reflects the synthesis rate, while the rate of loss of the label from pre-existing proteins after a "chase" with unlabeled medium indicates the degradation rate. nih.govresearchgate.net

While 1,3-dibromoacetone-2-¹³C is not directly used to measure global protein turnover in the same way as labeled amino acids, its ability to covalently modify proteins could be leveraged in targeted studies. For example, by reacting a specific protein with 1,3-dibromoacetone-2-¹³C, one could create a labeled protein adduct. The degradation of this specific adduct could then be tracked over time using mass spectrometry, looking for the disappearance of the ¹³C-labeled peptide fragments. This would provide information on the stability and degradation of the modified protein.

| Measurement | Methodology | Example Finding |

| Protein Degradation Rate (KD) | Pulse-chase labeling with ¹³CO₂ followed by mass spectrometry analysis of peptide isotope ratios. | In Arabidopsis thaliana, leaf protein degradation rates were calculated, with a median KD of ~0.11 d⁻¹, indicating varying stability among different proteins. nih.gov |

| Protein Half-life | Calculation from the degradation rate constant (t₁/₂ = ln(2)/KD). | In nitrogen-limited yeast, protein half-lives were observed to range from less than one hour to over 20 hours, showing a wide diversity in protein stability. researchgate.net |

1,3-Dibromoacetone is used as a cross-linking agent to study protein interactions. biorxiv.orgresearchgate.netnih.gov Its two bromine atoms can react with nucleophilic residues (like cysteine) on proteins, covalently linking them. biorxiv.orgacs.orgnih.gov This is particularly useful for trapping transient or weak interactions, such as those between enzymes and their substrates or between different protein subunits. researchgate.netresearchgate.netnih.gov For example, it has been used to cross-link proximal thiols in polyketide synthase (PKS) modules, providing evidence for the structural arrangement of the complex during catalysis. biorxiv.org It has also been employed in the synthesis of ubiquitinated histones to study the structural and functional consequences of this post-translational modification. researchgate.netnih.gov

The presence of a ¹³C label in the cross-linker, creating 1,3-dibromoacetone-2-¹³C, would facilitate the identification of the cross-linked peptides in a complex mixture by mass spectrometry. The characteristic mass shift of the labeled cross-linker would serve as a clear signature, aiding in the confident identification of the interacting partners and the specific sites of cross-linking.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of biomolecules in solution. sioc.ac.cnnih.gov The incorporation of stable isotopes like ¹³C and ¹⁵N is often essential, especially for larger proteins. ias.ac.insemanticscholar.org Isotope labeling helps to resolve spectral overlap and provides the basis for a wide range of NMR experiments that are used to measure distances and angles between atoms, which are the fundamental data for structure calculation. ias.ac.inmpg.de

Enzymatic Mechanism Elucidation using ¹³C-Labeled Substrates

The use of substrates labeled with stable isotopes like ¹³C is a cornerstone of modern enzymology, providing profound insights into reaction mechanisms that are often unattainable through other means. nih.govresearchgate.net High-resolution carbon-13 nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are principal techniques used to follow the path of the labeled atom from substrate to product. hmdb.canih.gov 1,3-Dibromoacetone-2-¹³C is particularly well-suited for these studies due to the strategic placement of the ¹³C isotope at the electrophilic carbonyl carbon, a common site of enzymatic attack.

When studying an enzyme that uses 1,3-dibromoacetone as a substrate, such as a haloalkane dehalogenase or a glutathione (B108866) S-transferase, the ¹³C label at the C2 position acts as a sensitive probe. nih.govchemrxiv.org The chemical shift of the ¹³C nucleus in an NMR spectrum is highly dependent on its electronic environment. pressbooks.pub As the enzymatic reaction proceeds, any change to the carbonyl group—such as the formation of a tetrahedral intermediate, an enzyme-adduct, or its reduction to an alcohol—will cause a significant and measurable change in the ¹³C chemical shift. hmdb.ca

For instance, in a dehalogenation reaction, an enzyme's nucleophilic residue (e.g., aspartate, cysteine) might attack the carbonyl carbon. wou.eduuni-greifswald.de Using 1,3-Dibromoacetone-2-¹³C, researchers can directly observe the disappearance of the ketone signal and the appearance of a new signal corresponding to the transient enzyme-substrate intermediate. nih.gov

Table 1: Hypothetical ¹³C NMR Chemical Shift Data for Enzymatic Transformation of 1,3-Dibromoacetone-2-¹³C

This table illustrates the expected changes in the ¹³C NMR chemical shift for the C2 carbon of 1,3-Dibromoacetone-2-¹³C as it undergoes a hypothetical enzymatic reduction and dehalogenation. The distinct chemical shift ranges are indicative of the changing chemical environment of the labeled carbon.

| State of Compound | Chemical Structure Moiety at C2 | Expected ¹³C Chemical Shift Range (ppm) | Significance |

| Free Substrate | Ketone (C=O) | 195-205 | Starting material resonance. |

| Tetrahedral Intermediate | Hemi-ketal/alkoxide | 90-100 | Indicates nucleophilic attack on the carbonyl carbon, a key mechanistic step. |

| Enzyme-Adduct | Thioester/Ester | 170-180 | Evidence of a covalent intermediate with an enzyme residue. |

| Final Product | Secondary Alcohol (CH-OH) | 60-75 | Confirms the reduction of the carbonyl group as part of the reaction pathway. |

Note: Data are hypothetical and serve as an illustrative example of the application.

By monitoring the rates of appearance and disappearance of these signals, kinetic parameters for individual steps of the reaction can be determined. nih.gov This level of detail allows for the unequivocal elucidation of the reaction pathway, the identification of rate-limiting steps, and a deeper understanding of the catalytic strategies employed by the enzyme. chemrxiv.org

Environmental Fate and Transformation Studies of Halogenated Compounds

Halogenated organic compounds, including halogenated ketones, can be persistent environmental pollutants. ecetoc.org Understanding their environmental fate—how they are transformed and degraded—is crucial for risk assessment and the development of bioremediation strategies. epa.gov Isotopic labeling is a definitive tool for these studies, enabling researchers to trace contaminant degradation pathways and distinguish between biological and abiotic degradation processes. navy.milvliz.be

When 1,3-Dibromoacetone-2-¹³C is introduced into a model environmental system (e.g., a soil slurry, a water sample with a microbial consortium, or a pure culture of a degrading microorganism), the ¹³C label acts as a tracer. navy.mil Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can separate the degradation products and identify those containing the ¹³C label, confirming that they are derived from the parent compound.

The degradation of 1,3-dibromoacetone in the environment can proceed through several mechanisms, including reductive dehalogenation, where the bromine atoms are sequentially removed. researchgate.net By tracing the ¹³C label, scientists can map the entire degradation sequence. For example, the initial detection of ¹³C-labeled bromoacetone (B165879) would indicate the loss of one bromine atom, while the subsequent appearance of ¹³C-labeled acetone would signify the removal of the second. Further degradation of the acetone backbone into smaller molecules like acetate (B1210297) or CO₂ can also be monitored by following the isotopic label. vliz.be

This approach, often part of a methodology known as Stable Isotope Probing (SIP), provides unambiguous evidence of biodegradation and can help identify the microorganisms responsible. navy.mil It allows for the quantification of degradation rates and helps to build a complete picture of the compound's transformation in different environmental compartments. acs.org

Table 2: Potential Degradation Products of 1,3-Dibromoacetone-2-¹³C and Their Detection

This table outlines a plausible degradation pathway for 1,3-Dibromoacetone-2-¹³C in an environmental matrix and how the central ¹³C label would be tracked through the process.

| Degradation Step | Potential Intermediate/Product | ¹³C-Labeled Structure | Analytical Method | Inference |

| Initial Compound | 1,3-Dibromoacetone | Br-¹³CH₂-CO-¹³CH₂-Br | GC-MS | Parent compound confirmation. |

| First Dehalogenation | 1-Bromoacetone | Br-¹³CH₂-CO-CH₃ | GC-MS | Confirms initial reductive dehalogenation. |

| Second Dehalogenation | Acetone | CH₃-¹³CO-CH₃ | GC-MS | Shows complete dehalogenation. |

| Carbonyl Reduction | Propan-2-ol | CH₃-¹³CH(OH)-CH₃ | GC-MS | Alternative or subsequent biotic/abiotic step. |

| C-C Bond Cleavage | Acetic Acid / CO₂ | CH₃-¹³COOH / ¹³CO₂ | LC-MS / IRMS | Mineralization of the carbon backbone. |

Note: This represents a simplified, hypothetical degradation pathway. Actual environmental transformations can be more complex.

By using 1,3-Dibromoacetone-2-¹³C, researchers can overcome the ambiguity of simply measuring the disappearance of the parent compound, which could be due to non-degradative processes like sorption. The appearance of ¹³C in breakdown products provides direct and quantitative evidence of transformation, making it an indispensable tool in environmental science. vliz.beacs.org

Vii. Prospective Research Avenues for 1,3 Dibromoacetone 2 13c

Innovations in Isotope Labeling Synthesis and Derivatization

The synthesis and derivatization of isotopically labeled compounds are continually evolving, aiming for greater efficiency, selectivity, and accessibility. x-chemrx.com For 1,3-Dibromoacetone-2-13C, future research will likely focus on novel synthetic methodologies and the expansion of its use as a labeled building block.

Synthetic Innovations: Current approaches to synthesizing stable isotope-labeled compounds often involve either incorporating commercially available isotope-containing precursors early in a synthetic route or performing isotope exchange reactions. symeres.com Prospective research could explore more advanced and efficient methods.

Late-Stage Isotopic Labeling: Developing methods for the direct, late-stage introduction of the 13C label into a pre-existing acetone (B3395972) or propanone backbone would be a significant advancement. This approach is often more cost-effective and versatile than traditional multi-step syntheses that rely on isotopically enriched starting materials. x-chemrx.com

Flow Chemistry: The use of flow chemistry could offer improved control over reaction parameters, enhanced safety, and potentially higher yields for isotopic labeling reactions. x-chemrx.com An on-demand generation of reactive 13C-labeled intermediates could be integrated into a continuous flow process to synthesize this compound.

Green Synthesis Methods: Research into more environmentally benign synthetic routes is a key trend. For instance, halogen exchange methods, which have been developed for the green synthesis of unlabeled 1,3-dibromoacetone (B16897) from 1,3-dichloroacetone (B141476), could be adapted for labeled analogues, potentially reducing hazardous waste and improving atom economy. pku.edu.cn

Derivatization Potential: The reactivity of the two bromine atoms and the ketone group makes 1,3-dibromoacetone a versatile reagent in organic synthesis, particularly for constructing heterocyclic systems. guidechem.comresearchgate.net The 13C label at the carbonyl position allows for the creation of a wide array of labeled derivatives for mechanistic and tracer studies.

Heterocycle Synthesis: The reaction of 1,3-dibromoacetone with various amino-containing compounds is a known route to imidazoazines and imidazoazoles. researchgate.net Using this compound in these reactions would yield heterocycles with a 13C label at a specific position, which can be invaluable for studying their metabolic fate or reaction mechanisms.

Cross-linking Studies: 1,3-Dibromoacetone is used as a cross-linking agent. guidechem.comresearchgate.net The 13C-labeled version can be used to study the structure and dynamics of cross-linked macromolecules, such as proteins or polymers, using techniques like solid-state NMR.

Table 1: Comparison of Synthetic Approaches for Isotope Labeling

| Method | Description | Potential Advantages for this compound |

| Traditional Synthesis | Utilizes commercially available, isotopically labeled precursors (e.g., 13C-labeled acetone) in a multi-step synthesis. symeres.com | Straightforward and reliable, based on established chemical reactions. |

| Late-Stage Labeling | Introduces the isotope in one of the final steps of the synthesis. x-chemrx.com | More atom-economical and cost-effective; allows for diversification. |

| Flow Chemistry | Reactions are performed in a continuous stream rather than a batch. x-chemrx.com | Enhanced safety, precise control of reaction conditions, improved scalability. |

| Green Chemistry | Employs methods like halogen exchange to reduce environmental impact. pku.edu.cn | Use of safer reagents, reduced waste streams, improved sustainability. |

Computational Design of Novel Reactivity and Selectivity

Computational chemistry provides powerful tools for predicting and understanding chemical reactions. For this compound, theoretical studies can guide the development of new reactions and applications by providing insights into its electronic structure, reaction mechanisms, and potential energy surfaces.

Reaction Mechanism Elucidation: Quantum chemistry methods can be used to model the reaction pathways of 1,3-dibromoacetone with various nucleophiles. researchgate.net By calculating the energies of reactants, transition states, and products, researchers can predict the most likely outcomes and understand the factors controlling regioselectivity and stereoselectivity. This is particularly useful for complex cyclization reactions used to form heterocyclic products. researchgate.net

Predicting Reactivity: Computational models can predict how the isotopic substitution at the C2 position might subtly influence the reactivity of the carbonyl group compared to the unlabeled compound (a secondary isotope effect). While often small, such effects can be significant in finely balanced reactions.

Designing Novel Reactions: Theoretical calculations can be used to screen for new, undiscovered reactions of this compound. By modeling its interaction with a wide range of potential reactants, computational chemistry can identify promising candidates for new synthetic transformations, saving significant experimental time and resources. For example, studies on the pyrolysis of acetone have used theoretical kinetics to understand complex reaction networks, a paradigm that could be applied to the reactions of its halogenated isotopologues. bohrium.com

Advanced Spectroscopic Techniques for Isotopic Analysis

The presence of the 13C label at a specific site makes this compound an ideal substrate for analysis by advanced spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR is a fundamental technique for determining the carbon skeleton of organic molecules. irisotope.com The enrichment of 13C at a specific position overcomes the primary challenge of 13C NMR: the low natural abundance (1.1%) of the 13C isotope. researchgate.netlibretexts.org

Enhanced Signal Intensity: The 100% 13C enrichment at the C2 position results in a dramatically enhanced signal for the carbonyl carbon in the 13C NMR spectrum, allowing for much faster data acquisition or the analysis of very dilute samples.

Mechanistic Probes: The labeled carbon can be tracked through chemical reactions. Changes in its chemical shift, coupling constants, and relaxation properties provide detailed information about bonding changes and molecular dynamics, helping to elucidate complex reaction mechanisms.

Direct and Indirect Detection: Advanced NMR experiments can be employed for detailed analysis. Direct 13C NMR detection provides high spectral resolution, while indirect methods that detect protons attached to 13C nuclei (via 1H-13C correlation spectra like HSQC or HMBC) offer significantly higher sensitivity. nih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of compounds and to analyze the isotopic composition of metabolites. nih.gov

Metabolic Tracing: When this compound is used as a precursor in biological systems, the 13C label can be traced into downstream metabolites. High-resolution mass spectrometry can distinguish between unlabeled (M+0) and labeled (M+1) isotopologues of a given metabolite, allowing for the mapping of metabolic pathways and the quantification of metabolic fluxes. nih.govresearchgate.net

Isotopic Ratio Analysis: Techniques like Isotopic Ratio Outlier Analysis (IROA) use specific patterns of 13C labeling to differentiate biological signals from background noise and to accurately determine the number of carbon atoms in a metabolite, which greatly aids in its identification. frontiersin.org

Table 2: Spectroscopic Techniques for the Analysis of this compound

| Technique | Application | Information Gained | Reference |

| 1D 13C NMR | Structural characterization, reaction monitoring. | Chemical environment of the labeled carbonyl carbon, purity analysis. | libretexts.org |

| 2D NMR (e.g., HSQC, HMBC) | Detailed structural elucidation of derivatives. | Correlation between the labeled carbon and nearby protons, connectivity information. | nih.gov |

| LC-MS | Metabolomics, tracer studies. | Detection and quantification of labeled metabolites, pathway mapping. | frontiersin.org |

| High-Resolution MS | Accurate mass determination. | Unambiguous identification of labeled compounds and their fragments. | nih.gov |

Expansion into Novel Biomedical and Materials Science Applications

The unique combination of a reactive chemical scaffold and a stable isotopic label positions this compound as a valuable tool for innovation in both biomedical research and materials science.

Biomedical Applications: Stable isotope labeling is a cornerstone of modern biomedical research, enabling the study of metabolism, drug action, and biomolecular interactions without the hazards of radioactive isotopes. symeres.commusechem.com

Metabolic Pathway Analysis: this compound can be used as a precursor to synthesize 13C-labeled molecules that can probe specific metabolic pathways. After administration to cells or organisms, the fate of the 13C label can be tracked using MS or NMR to quantify fluxes and identify metabolic bottlenecks, which is crucial in cancer and metabolic disease research. nih.govvanderbilt.edu

Drug Discovery and Development: The labeled compound can be used to synthesize 13C-labeled drug candidates or their metabolites. This is essential for drug metabolism and pharmacokinetic (DMPK) studies, where the label helps in tracking the distribution, metabolism, and excretion of a new chemical entity. researchgate.net

Probes for Biomolecular Interactions: Its bifunctional nature allows it to act as a 13C-labeled cross-linking agent to study protein-protein or protein-nucleic acid interactions. After the cross-linking reaction, the 13C label serves as a spectroscopic anchor point for NMR studies to characterize the binding site and structural changes.

Materials Science Applications: The ability of 1,3-dibromoacetone to act as a cross-linking agent for polymers is a key feature that can be exploited in materials science. guidechem.com

Polymer Chemistry: By using this compound to cross-link polymer chains, researchers can create materials with a strategically placed spectroscopic probe. Solid-state 13C NMR can then be used to study the structure, dynamics, and curing process of the polymer network with high precision. This can aid in the rational design of new materials with tailored mechanical or thermal properties.

Surface Modification: The compound could be used to functionalize surfaces with a 13C-labeled linker. Subsequent analysis using surface-sensitive NMR techniques could provide detailed insights into the structure and environment of the modified surface, which is relevant for the development of new sensors, catalysts, and biocompatible materials.

Q & A

Basic Research Questions

Q. How can researchers design a reproducible synthesis protocol for 1,3-Dibromoacetone-2-¹³C?